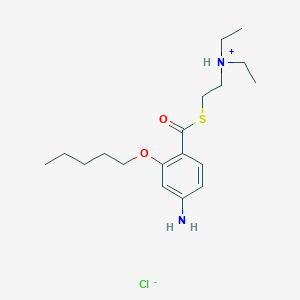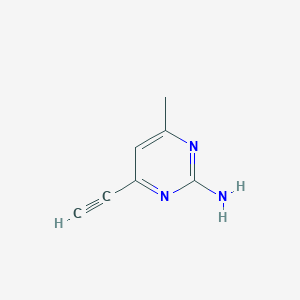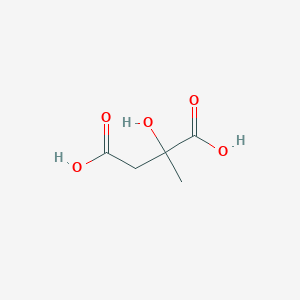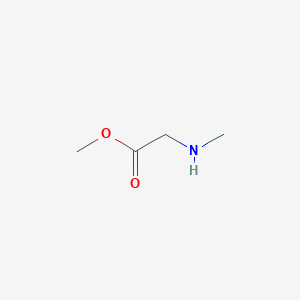
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as N-(2-diethylaminoethyl)-4-aminobenzoate pentylthiourethane hydrochloride.
Mécanisme D'action
The mechanism of action of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. This compound also acts on the central nervous system to reduce pain perception and fever.
Effets Biochimiques Et Physiologiques
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to exhibit minimal toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is its potential applications in the treatment of various diseases. This compound has also been found to exhibit minimal toxicity and side effects, making it a promising candidate for further research. However, the limitations of this compound include its relatively complex synthesis method and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research on 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride. These include:
1. Further studies to determine the optimal dosage and administration route for this compound in humans.
2. Investigation of the potential applications of this compound in the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a promising compound with potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further research is needed to determine its optimal dosage and administration route, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the reaction between 4-aminobenzoic acid and 1-pentanethiol in the presence of a catalyst. The resulting product is then reacted with N,N-diethylaminoethyl chloride hydrochloride to obtain the desired compound.
Applications De Recherche Scientifique
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
100311-10-2 |
|---|---|
Nom du produit |
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride |
Formule moléculaire |
C18H31ClN2O2S |
Poids moléculaire |
375 g/mol |
Nom IUPAC |
2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2S.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
Clé InChI |
PCTWPGWWLUDMBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Synonymes |
BENZOIC ACID, 4-AMINO-2-PENTYLOXYTHIO-, S-(2-(DIETHYLAMINO)ETHYL) ESTE R, MONOHYD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)






